5-Deoxy-D-ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

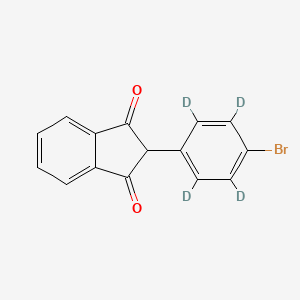

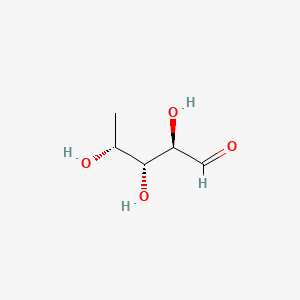

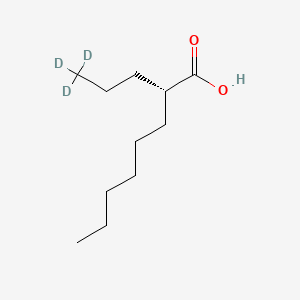

5-Deoxy-D-ribose is a deoxypentose that is aldehydo-D-ribose in which the hydroxy group at position 5 is substituted by a hydrogen . It is functionally related to a D-ribose .

Synthesis Analysis

A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis

The molecular formula of this compound is C5H10O4 . Its molecular weight is 134.13 g/mol . The IUPAC name is (2R,3R,4R)-2,3,4-trihydroxypentanal .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is an interesting aldolase that catalyzes aldol reactions between two aldehydes . It is the only aldolase next to FSA that has been reported to accept both aldehydes and ketones as donors in an aldol reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.13 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 77.8 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Wang Xiang-cheng (2008) describes an improved method of synthesizing 5-Deoxy-D-ribose from D-ribose, highlighting its importance in chemical synthesis processes Wang Xiang-cheng, 2008.

Biomedical Research and DNA Studies :

- Ono et al. (1994) demonstrate the use of this compound in the preparation and spectroscopy of DNA dodecamers, indicating its application in DNA research Ono, Tate, Ishido, & Kainosho, 1994.

- Morales‐Rojas and Kool (2002) explored incorporating a derivative of this compound into DNA, showcasing its potential in DNA modification studies Morales‐Rojas & Kool, 2002.

Cellular and Metabolic Research :

- Marini, Zunica, and Franceschi (1985) investigated the effects of Deoxy-D-ribose on cellular processes, revealing its role in inhibiting DNA, RNA, and protein synthesis Marini, Zunica, & Franceschi, 1985.

Enzymatic and Biocatalysis Studies :

- Li et al. (2015) discuss the biosynthesis of 2-deoxy sugars using an enzyme that acts on 2-deoxy-D-ribose, pointing to its application in enzymatic processes and drug manufacturing Li, Yang, Men, Zeng, Zhu, Dong, Sun, & Ma, 2015.

Radiation Chemistry and DNA Damage Studies :

- Van de Vorst, Lion, and Calberg‐Bacq (1973) provide insights into the role of this compound in understanding the effects of radiation on DNA Van de Vorst, Lion, & Calberg‐Bacq, 1973.

Pharmaceutical Research and Drug Synthesis :

- Fei-fei Yan (2011) summarized the synthesis methods of α-Deoxy-D-ribose, a key intermediate in the synthesis of certain pharmaceuticals, emphasizing its importance in drug development Yan Fei-fei, 2011.

Wound Healing and Angiogenesis :

- Dikici et al. (2021) explored the use of 2-deoxy-D-Ribose in developing wound dressings, highlighting its potential to stimulate angiogenesis and wound healing Dikici, Yar, Bullock, Shepherd, Roman, & MacNeil, 2021.

Mécanisme D'action

Mode of Action

The interaction of 5-Deoxy-D-ribose with DERA leads to the formation of several building blocks for organic synthesis . The compound is converted to 5-fluorouracil (5-FU) under the action of an intracellular thymidine phosphorylase . 5-FU is then metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate .

Biochemical Pathways

The biochemical pathway involving this compound starts with its conversion to deoxyribonate . This is followed by the oxidation of deoxyribonate to ketodeoxyribonate . The pathway concludes with the cleavage of ketodeoxyribonate to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is crucial for the synthesis of several organic compounds .

Pharmacokinetics

It is known that the compound is metabolically inert in humans . It is expected that the compound’s ADME properties would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic profile.

Result of Action

The action of this compound results in the formation of several building blocks for organic synthesis . It also leads to the generation of 5-FU, a cytotoxic agent . The conversion of 5-FU to 5-FUrd is associated with various biological effects, including the inhibition of cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as thymidine phosphorylase and uridine phosphorylase, is crucial for the compound’s conversion to 5-FU and 5-FUrd, respectively . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.

Safety and Hazards

When handling 5-Deoxy-D-ribose, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Deoxy-D-ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Deoxyribose-5-phosphate aldolase (DERA), which catalyzes a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . This interaction plays a crucial role in the synthesis of 2-deoxysugars, which have important applications in drug manufacturing .

Cellular Effects

This compound influences various types of cells and cellular processes. For example, it contributes to adenosine triphosphate (ATP) production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ribose-5-phosphate (R-5-P) through phosphorylation within the cellular milieu . This compound not only contributes to ATP production but also participates in nucleotide synthesis, thereby exerting its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is chiefly biosynthesized from glucose through the pentose phosphate pathway (PPP)

Propriétés

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-MROZADKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)